7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the 3,4-dichlorophenyl and 4-phenylpiperazin-1-yl groups. Common reagents and conditions include:
Thienopyrimidine Core Formation: Cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.
Substitution Reactions: Introduction of the 3,4-dichlorophenyl group using chlorinated aromatic compounds under conditions such as Friedel-Crafts acylation.
Piperazine Derivatization: Coupling reactions to attach the 4-phenylpiperazin-1-yl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thienopyrimidines.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of thienopyrimidines are explored for their potential as drugs. The specific compound may be evaluated for its efficacy and safety in treating diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,4-dichlorophenyl)-2-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(3,4-dichlorophenyl)-2-(4-ethylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one may exhibit unique properties such as higher potency, selectivity, or stability. These differences can be attributed to the specific substituents and their influence on the compound’s overall structure and reactivity.
Properties
Molecular Formula |
C22H18Cl2N4OS |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18Cl2N4OS/c23-17-7-6-14(12-18(17)24)16-13-30-20-19(16)25-22(26-21(20)29)28-10-8-27(9-11-28)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,25,26,29) |
InChI Key |
YPPSCOKVWGKTPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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